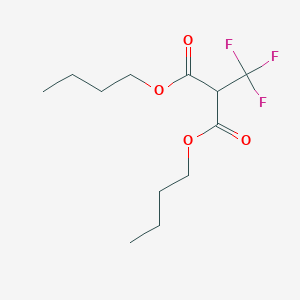
Dibutyl (trifluoromethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (trifluoromethyl)propanedioate is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanedioate backbone. This compound is of significant interest in various fields due to its unique chemical properties, which include high stability and reactivity under specific conditions. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl (trifluoromethyl)propanedioate typically involves the esterification of trifluoromethylpropanedioic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: Dibutyl (trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Trifluoromethylpropanedioic acid.
Reduction: Dibutyl (trifluoromethyl)propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl (trifluoromethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which dibutyl (trifluoromethyl)propanedioate exerts its effects is primarily through its trifluoromethyl group. This group can interact with various molecular targets, influencing their activity. The electron-withdrawing nature of the trifluoromethyl group can stabilize transition states and intermediates in chemical reactions, making the compound a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Dibutyl malonate: Similar structure but lacks the trifluoromethyl group.
Dibutyl (difluoromethyl)propanedioate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Dibutyl (monofluoromethyl)propanedioate: Contains a monofluoromethyl group.
Uniqueness: Dibutyl (trifluoromethyl)propanedioate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. The trifluoromethyl group also enhances the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical applications.
Properties
CAS No. |
62935-31-3 |
|---|---|
Molecular Formula |
C12H19F3O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
dibutyl 2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C12H19F3O4/c1-3-5-7-18-10(16)9(12(13,14)15)11(17)19-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
PZDLUZQUELWDRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(=O)OCCCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















